4-Iodobenzonitrile

概要

説明

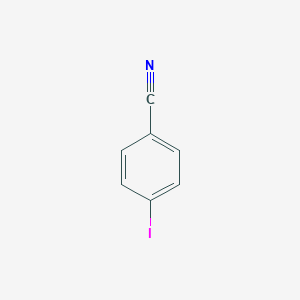

4-Iodobenzonitrile is an organic compound with the molecular formula C7H4IN. It is a derivative of benzonitrile where an iodine atom is substituted at the para position of the benzene ring. This compound is a light yellow crystalline powder and is primarily used in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: 4-Iodobenzonitrile can be synthesized through various methods. One common method involves the iodination of benzonitrile using iodine and a suitable oxidizing agent. Another method includes the reaction of 4-bromobenzonitrile with sodium iodide in the presence of a copper catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced through the Sandmeyer reaction, where 4-aminobenzonitrile is diazotized and then treated with potassium iodide. This method is preferred due to its high yield and efficiency .

化学反応の分析

General Reactivity

The presence of both an iodine atom and a nitrile group on the benzene ring makes 4-iodobenzonitrile a versatile building block in organic synthesis. The iodine substituent allows for reactions such as Suzuki and Stille couplings, while the nitrile group can be hydrolyzed, reduced, or serve as a handle for further functionalization .

Suzuki Coupling

This compound is utilized in Suzuki coupling reactions . For example, this compound can be used as a fluorogenic reagent for bisphenol A (BPA) detection using Suzuki coupling, which allows for the development of a highly sensitive HPLC-FL method for BPA detection in blood samples .

Stille Coupling

This compound may be used in Stille coupling reactions to synthesize tellurophenes :

-

2-(4-cyanophenyl)tellurophene

-

2,5-bis(4-cyanophenyl)tellurophene

Halogen Bonding

This compound is known to form halogen bonds, particularly I···N interactions . The intermolecular distance between iodine and nitrogen in this compound is 3.168(4) Å, which is shorter than the sum of the van der Waals radii (3.70 Å) . High pressure can affect these interactions, with π∙∙∙π interactions being particularly sensitive to pressure .

Reactions with Acetonitrile

4-Iodobenzaldehyde can react with acetonitrile in the presence of a copper catalyst to yield this compound . The reaction is optimized using various copper salts, with CuCl giving the best yield .

Green-Light-Mediated α-Arylation of Ketones

This compound can be used in green-light-mediated α-arylation of ketones via activation of a C(sp2)–X bond (X = I, Br, Cl) and an α-carbonyl C(sp3)–H bond in a single photocatalytic cycle . This method allows for mild reaction conditions, operational simplicity, and wide functional group tolerance .

Other Reactions and Uses

This compound and its derivatives are used in various applications :

-

Pharmaceutical Development: As an intermediate in synthesizing anti-cancer drugs .

-

Material Science: In the creation of polymers and coatings .

-

Organic Synthesis: As a building block for creating complex molecules .

-

Fluorescent Probes: In the development of fluorescent probes for biological imaging .

科学的研究の応用

4-Iodobenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the development of bioactive molecules and as a precursor in the synthesis of radiolabeled compounds for imaging studies.

Medicine: It is involved in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.

Industry: It is used as a catalytic agent and petrochemical additive

作用機序

The mechanism of action of 4-Iodobenzonitrile primarily involves its ability to participate in halogen bonding and π-stacking interactions. These interactions facilitate its use in various chemical reactions and the formation of complex molecular structures. The iodine atom in this compound acts as an electrophilic center, making it reactive towards nucleophiles .

類似化合物との比較

- 4-Bromobenzonitrile

- 4-Chlorobenzonitrile

- 4-Fluorobenzonitrile

Comparison: 4-Iodobenzonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make this compound more reactive in certain substitution and coupling reactions .

生物活性

4-Iodobenzonitrile (CHIN) is an organic compound that has garnered interest in various fields due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a nitrile group attached to a benzene ring. Its molecular weight is approximately 229.02 g/mol, and it typically exists as a colorless liquid or solid depending on the conditions. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with biological molecules through electrophilic mechanisms. As an electrophile, it can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their function. This mechanism underlies its application in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of iodobenzonitrile compounds showed promising results against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit specific cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth and survival .

Case Study: Halogen Bonding

A notable study examined the effects of pressure on halogen bonding interactions in this compound crystals. The research highlighted that the I···N halogen bond plays a crucial role in the compound's structural integrity and stability under varying pressure conditions. This study provided insights into how physical conditions can influence the biological activity of halogenated compounds .

Table: Summary of Biological Activities

Comparative Analysis with Similar Compounds

When compared to other halogenated benzonitriles, such as 3-fluorobenzonitrile, this compound shows distinct reactivity patterns due to the presence of iodine, which enhances its electrophilic character. This unique property makes it a valuable candidate for further investigation in medicinal chemistry .

特性

IUPAC Name |

4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKDXPVXJWTSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062819 | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3058-39-7 | |

| Record name | 4-Iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the crystal structure of 4-iodobenzonitrile and how does it respond to pressure?

A1: this compound crystallizes in a monoclinic structure (space group I2/a) characterized by chains of molecules linked through C≡N···I halogen bonds. [] These chains are further stabilized by CH···I, CH···N, and π-stacking interactions. [] Interestingly, the halogen bond demonstrates remarkable robustness under pressure, being the least compressible interaction in the structure. [] While the crystal structure remains stable up to 5.0 GPa, a transition to a triclinic phase (P1¯) occurs at 5.5 GPa, driven by strain relief in the π∙∙∙π interactions. [] This transition significantly impacts the crystal's optical properties, causing darkening and reduced transmittance. []

Q2: How does the halogen bond in this compound contribute to the mechanical properties of its crystals?

A2: The strength and flexibility of the C-I...N≡C halogen bond directly influence the mechanical properties of this compound crystals. [] While strong in its linear conformation, this bond becomes significantly destabilized upon deviation from linearity, leading to brittleness. [] This contrasts with 4-bromobenzonitrile and 4-chlorobenzonitrile, which exhibit elastic and plastic bending, respectively, due to the more forgiving nature of their halogen bonds upon bending. []

Q3: Can this compound be used to enhance the luminescent properties of other organic materials?

A3: Yes, this compound has shown promise in enhancing the phosphorescence of specific organic molecules. For instance, doping the non-luminous this compound crystal matrix with iodo difluoroboron dibenzoylmethane (I-BF2dbm-R) derivatives leads to the formation of halogen bonds between the cyano group of the matrix and the iodine atom of the dopant. [] This interaction restricts non-radiative decay pathways and boosts spin-orbit coupling, resulting in doped crystals exhibiting remarkably efficient room-temperature phosphorescence. []

Q4: How does this compound participate in palladium-catalyzed reactions?

A4: this compound serves as an effective initiator in palladium-catalyzed Suzuki–Miyaura catalyst-transfer condensation polymerization (CTCP). [] Specifically, reacting this compound with an AmPhos Pd precatalyst generates an initiator in situ. [] This initiator facilitates the controlled polymerization of monomers like thiophene and fluorene, ultimately yielding polymers with well-defined structures and controlled molecular weights. []

Q5: Can the reactivity of this compound be exploited for the synthesis of other fluorinated compounds?

A5: Research indicates that reactions of pentafluorobenzonitrile often lead to the displacement of the 4-fluorine atom. [] This reactivity pattern suggests that substituting the 4-fluorine atom in pentafluorobenzonitrile with iodine could offer a strategic pathway to synthesize diverse tetrafluoro-4-iodobenzonitrile derivatives.

Q6: What are the potential applications of this compound in analytical chemistry?

A6: this compound shows potential as a derivatization reagent in chromatographic techniques. For instance, it can react with L-p-boronophenylalanine in blood samples via Suzuki coupling, enabling the detection and quantification of this important biomarker. []

Q7: How can computational chemistry contribute to the understanding of this compound?

A7: Computational techniques like PIXEL calculations have been instrumental in analyzing the energetic contributions of different intermolecular interactions in this compound crystals under pressure. [] These calculations provide valuable insights into the driving forces behind pressure-induced phase transitions and the stability of different crystallographic arrangements. [] Additionally, DFT calculations can be employed to study the strength and geometry of C-X...N≡C halogen bonds, providing a deeper understanding of their role in crystal structure and properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。